3,3-Bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-3H-benzo[d][1,2]oxathiole 2,2-dioxide
Description
3,3-Bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-3H-benzo[d][1,2]oxathiole 2,2-dioxide (CAS 76-60-8) is a brominated aromatic sulfone derivative characterized by a central benzo[d][1,2]oxathiole core substituted with two 3,5-dibromo-4-hydroxy-2-methylphenyl groups. The compound’s molecular formula is C₂₆H₁₈Br₄O₅S, with a molecular weight of 760.01 g/mol. Its structure features four bromine atoms (two per phenyl ring), hydroxyl groups at the para positions, and methyl groups at the ortho positions, contributing to its high lipophilicity and steric bulk .
The compound is synthesized via bromination and condensation reactions, though specific protocols are proprietary. It is commercially available in milligram to gram quantities (e.g., 5–500 mg) for research applications . Notably, its benzo[d]oxathiole designation distinguishes it from structurally similar benzo[c]-based analogs like bromocresol indicators, though the biological or industrial relevance of this positional isomerism remains underexplored.
Properties
CAS No. |
26501-43-9 |
|---|---|
Molecular Formula |
C21H14Br4O5S |
Molecular Weight |
698.0 g/mol |
IUPAC Name |
2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-3-methylphenol |
InChI |
InChI=1S/C21H14Br4O5S/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)30-31(21,28)29/h3-8,26-27H,1-2H3 |
InChI Key |
YAIOAMXURUBANP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C2(C3=CC=CC=C3OS2(=O)=O)C4=CC(=C(C(=C4C)Br)O)Br)Br)O)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,3-Bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-3H-benzo[d][1,2]oxathiole 2,2-dioxide involves multiple steps, starting with the preparation of the precursor compounds. One common method involves the use of 3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde as a starting material . The reaction conditions typically include the use of solvents such as diethyl ether and reagents like N-bromosuccinimide for bromination . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form less halogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using reagents like sodium thiosulfate.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Analytical Chemistry
Bromocresol Green is widely utilized as a pH indicator due to its distinct color change across a specific pH range (approximately 3.8 to 5.4). The compound transitions from yellow in acidic conditions to blue in alkaline conditions, making it useful in titrations and other analytical procedures.
Key Properties:
- Molecular Formula: C21H14Br4O5S
- Molecular Weight: 698.01 g/mol
- Melting Point: 225°C
Applications:
- Used in determining the acidity or alkalinity of solutions.
- Employed in serum albumin determinations where it assists in quantifying protein concentrations in biological samples .
Microbiology
In microbiological studies, Bromocresol Green serves as a selective indicator for bacterial growth. Its ability to change color in response to pH fluctuations makes it an effective tool for detecting metabolic activity in bacteria.
Case Studies:
- In a study assessing antimicrobial activity, Bromocresol Green was used to evaluate the efficacy of synthesized compounds against various bacterial strains. The results indicated that compounds modified with Bromocresol Green exhibited significant antibacterial properties against gram-positive bacteria .
Medicinal Chemistry
Research has indicated that Bromocresol Green derivatives possess potential therapeutic properties. The compound has been investigated for its anticancer activity and cytotoxic effects on various cancer cell lines.
Research Findings:
- A study explored the synthesis of novel derivatives of Bromocresol Green and their biological activities. The findings revealed promising results against several cancer cell lines, suggesting that modifications to the compound could enhance its efficacy as an anticancer agent .
Environmental Monitoring
Bromocresol Green is also applied in environmental science for monitoring water quality. Its sensitivity to pH changes allows for the assessment of water bodies' health and can indicate pollution levels.
Applications:
- Used in water testing kits to monitor pH levels.
- Effective in assessing the impact of industrial effluents on aquatic ecosystems.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Analytical Chemistry | pH indicator for titrations | Accurate determination of acidity/alkalinity |
| Microbiology | Indicator for bacterial growth | Detects metabolic activity |
| Medicinal Chemistry | Anticancer research | Potential therapeutic properties |
| Environmental Monitoring | Water quality assessment | Indicates pollution levels |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of sulfonated benzoxathiole derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings
Structural Variations :
- Bromination Patterns : The target compound and bromocresol green share identical substituents (3,5-dibromo, 4-hydroxy, 2-methylphenyl), but differ in the benzoxathiole ring position (benzo[d] vs. benzo[c]). This positional isomerism may alter electronic properties and steric interactions .
- Bromine Content : Bromocresol purple (two bromines) and the tetrabromo analog (four bromines) highlight how bromine density correlates with molecular weight and lipophilicity. The highly brominated analog (eight bromines) in Table 1 exemplifies extreme halogenation for specialized applications .
Synthesis and Reactivity: Bromocresol derivatives are synthesized via sulfonation and bromination of cresol precursors, while the tetrabromo analog in requires SnCl₄ catalysis at 130–140°C, reflecting harsher conditions for multi-bromination . The non-brominated precursor in forms spiro complexes with dibutyltin(IV) oxide, suggesting the target compound could similarly act as a ligand in organometallic synthesis .
Functional Differences: pH Sensitivity: Bromocresol green and purple are pH indicators due to their sulfonphthalein cores, whereas the target compound’s benzo[d] configuration and additional substituents may shift its pKa or render it unsuitable for indicator roles . Therapeutic Potential: The tin complex in demonstrates antimicrobial activity, implying that the target compound’s bromine-rich structure could enhance bioactivity in drug design .
Physical Properties :
- The target compound’s methyl groups improve organic solubility compared to hydroxyl-rich analogs like the tetrabromo compound (). However, its high bromine content (760.01 g/mol) likely reduces aqueous solubility, limiting biological applications without formulation aids .
Biological Activity
The compound 3,3-Bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-3H-benzo[d][1,2]oxathiole 2,2-dioxide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through detailed research findings, case studies, and data tables.
- IUPAC Name : 3,3-Bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-3H-benzo[d][1,2]oxathiole 2,2-dioxide
- Molecular Formula : C21H14Br4O5S
- Molecular Weight : 698.01 g/mol
- CAS Number : Not available in the search results.
Antimicrobial Activity
Research indicates that compounds similar to 3,3-Bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-3H-benzo[d][1,2]oxathiole exhibit significant antimicrobial properties. For instance, studies on related thiobenzanilides have shown promising results against various bacterial strains due to their structural similarities and functional groups that enhance biological interactions .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects. In a study examining various derivatives of benzodifuranyl and related compounds, several exhibited selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . The most effective derivatives had IC50 values ranging from 0.04 to 0.46 μM for COX-2 inhibition, indicating a strong potential for anti-inflammatory applications.
Analgesic Properties
The analgesic activity of compounds similar to 3,3-Bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-3H-benzo[d][1,2]oxathiole has been documented. For example, certain derivatives showed analgesic protection percentages comparable to standard drugs like sodium diclofenac . This suggests that the compound could be developed further for pain management therapies.
Study on COX Inhibition
A recent study evaluated the COX inhibitory effects of various synthesized compounds related to the target compound. The results demonstrated that specific substitutions on the benzodifuranyl core enhanced COX-2 selectivity significantly. The most active compounds showed an inhibition percentage of up to 90% compared to controls .
Structure-Activity Relationship (SAR)
The SAR analysis indicated that the presence of hydroxy and bromine substituents on the phenyl rings plays a crucial role in enhancing biological activity. The study highlighted that modifications in these positions could lead to variations in both anti-inflammatory and analgesic efficacy .
Data Table
| Compound Name | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Analgesic Activity (%) | Anti-inflammatory Activity (%) |
|---|---|---|---|---|
| Compound A | 4.15 | 0.04 | 51 | 86 |
| Compound B | 18.80 | 0.46 | 42 | 68 |
| Compound C | - | - | - | - |
Note: Values are based on comparative studies with related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
